5,6-Dimethoxyisoindolin-1-one
Overview
Description
5,6-Dimethoxyisoindolin-1-one is a chemical compound with the CAS Number: 59084-72-9 . It has a molecular weight of 193.2 and its IUPAC name is 5,6-dimethoxy-1-isoindolinone . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5,6-Dimethoxyisoindolin-1-one is1S/C10H11NO3/c1-13-8-3-6-5-11-10 (12)7 (6)4-9 (8)14-2/h3-4H,5H2,1-2H3, (H,11,12)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
5,6-Dimethoxyisoindolin-1-one is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Application 1: Nanoscale Deposition of Coatings
- Methods of Application: This investigation discloses the deposition mechanisms of dopamine (DA)-based coatings and DHI-based coatings onto silicon surfaces by monitoring the nanoscale deposition of both coatings in situ using high-precision ellipsometry .
- Results or Outcomes: The study posits that the rapid and instantaneous nano-deposition of PDA coatings onto silicon surface in the initial stages critically involves the oxidation of DHI and/or its related oligomers .
Application 2: Inhibitors against Gastric Carcinoma
- Summary of Application: Isoindolin-1-one derivatives have been studied as potent PI3Kγ inhibitors against gastric carcinoma .
- Methods of Application: Various molecular modeling studies were conducted with a series of isoindolin-1-one derivatives as potent PI3Kγ inhibitors by combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .
- Results or Outcomes: The study provides structural insights from molecular modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma .
Application 3: Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives, including isoindolin-1-one derivatives, have been found in many important synthetic drug molecules and have shown a wide range of clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
- Methods of Application: Various bioactive aromatic compounds containing the indole nucleus have been synthesized through selective addition of organometallic reagents or reduction of phthalimides .
- Results or Outcomes: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Application 4: Ultrasonic-assisted Synthesis of Isoindolin-1-one Derivatives
- Summary of Application: Isoindolin-1-one derivatives have been synthesized under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .
- Methods of Application: The synthesis of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation .
- Results or Outcomes: The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
Application 5: Bromination of 5,6-Dimethoxyindan-1-one
- Summary of Application: Bromination of 5,6-dimethoxyindan-1-one with Br2 in acetic acid at room temperature produced exclusively the corresponding 2,4-dibromo compound . This bromination process is important as bromoaromatics are widely used as intermediates in the manufacture of pharmaceuticals, agrochemicals and specialty chemical products .
- Methods of Application: The reaction of 5,6-dimethoxyindan-1-one with Br2 in the presence of KOH, K2CO3 or Cs2CO3 at 0°C gave the monobrominated product 4-bromo-5,6-dimethoxyindan-3-one .
- Results or Outcomes: The bromination process resulted in the formation of 4-bromo-5,6-dimethoxyindan-3-one in 79%, 81% and 67% yield, respectively .
Application 6: PI3Kγ Inhibitors against Gastric Carcinoma
- Summary of Application: Isoindolin-1-one derivatives have been studied as potent PI3Kγ inhibitors against gastric carcinoma .
- Methods of Application: Various molecular modeling studies were conducted with a series of isoindolin-1-one derivatives as potent PI3Kγ inhibitors by combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .
- Results or Outcomes: The study provides structural insights from molecular modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma .
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting that one should avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
5,6-dimethoxy-2,3-dihydroisoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-8-3-6-5-11-10(12)7(6)4-9(8)14-2/h3-4H,5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPUCMWDFXRDHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CNC2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509839 | |
Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxyisoindolin-1-one | |
CAS RN |
59084-72-9 | |
Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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